4-Hydroxypyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a chiral compound that plays a significant role in various scientific fields. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is known for its unique stereochemistry. This compound is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is usually carried out at low temperatures to maintain the stereochemistry of the product.
Industrial Production Methods
In an industrial setting, the production of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride may involve the use of biocatalysts to achieve high stereoselectivity. Enzymatic reduction processes are often employed to convert the precursor to the desired product with high yield and purity . These methods are advantageous due to their environmental friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride involves its interaction with specific molecular targets. It often acts as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl and amide groups in the compound facilitate its binding to active sites of enzymes, thereby altering their activity .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: A closely related compound used in similar applications.
(2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Another derivative with comparable properties
Uniqueness
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPVUAPEGFLSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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